Cas no 2228154-24-1 (tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate)

Technical Introduction: Tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate is a specialized organic compound featuring a brominated thiophene moiety and a protected amine group. Its structural attributes, including the tert-butyl carbamate (Boc) protecting group, enhance stability and facilitate controlled deprotection in synthetic applications. The 4-bromothiophene subunit offers reactivity for cross-coupling reactions, making it valuable in pharmaceutical and agrochemical intermediates. The compound’s well-defined stereochemistry and functional group compatibility support its use in peptide synthesis and heterocyclic derivatization. Its purity and consistent performance make it a reliable building block for complex molecular architectures in medicinal chemistry and materials science research.
tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate structure
2228154-24-1 structure
Product Name:tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate
CAS No:2228154-24-1
MF:C12H19BrN2O2S
MW:335.260461091995
CID:5854165
PubChem ID:165659232
Update Time:2025-06-07

tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate
    • EN300-1881265
    • tert-butyl N-[3-amino-2-(4-bromothiophen-2-yl)propyl]carbamate
    • 2228154-24-1
    • Inchi: 1S/C12H19BrN2O2S/c1-12(2,3)17-11(16)15-6-8(5-14)10-4-9(13)7-18-10/h4,7-8H,5-6,14H2,1-3H3,(H,15,16)
    • InChI Key: RWEQWJQRCCJRIC-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C(CN)CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 334.03506g/mol
  • Monoisotopic Mass: 334.03506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 92.6Ų

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Additional information on tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate

tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate (CAS No. 2228154-24-1): A Comprehensive Overview

tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate (CAS No. 2228154-24-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and therapeutic potential.

The tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate molecule is composed of a tert-butyl group, an amino group, and a brominated thiophene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various pharmaceutical applications. The tert-butyl group provides steric protection, while the amino group and brominated thiophene moiety contribute to its reactivity and binding affinity to specific biological targets.

Recent research has focused on the tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate as a potential lead compound for the development of novel therapeutics. Studies have shown that this compound exhibits promising activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate demonstrated potent inhibitory activity against a specific enzyme involved in cancer cell proliferation. This finding has sparked interest in exploring its potential as an anticancer agent.

In addition to its anticancer properties, tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate has also shown promise in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) in 2020 revealed that this compound effectively modulates the activity of certain neurotransmitter receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate could be a valuable tool for developing new treatments for these debilitating conditions.

The synthesis of tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate involves a series of well-defined chemical reactions that can be optimized for large-scale production. One common synthetic route involves the reaction of 4-bromo-thiophene with an appropriate amine derivative, followed by protection with tert-butanol to form the final product. This synthetic pathway has been extensively studied and optimized to ensure high yields and purity, making it suitable for both research and industrial applications.

The physicochemical properties of tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate have been thoroughly characterized using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational flexibility of the compound, which are crucial for understanding its biological activity and optimizing its therapeutic potential.

In terms of safety and toxicity, preliminary studies have indicated that tert-butyl N-3-amino-2-(4-bromothiophen-2-yl)propylcarbamate exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully evaluate its safety profile and identify any potential side effects. These studies are essential for ensuring that the compound can be safely used in clinical settings.

The future prospects for tert-butyl N-3-amino-2-(4-bromothiophen-2-y l)prop ylcarb amate are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to reduce production costs and improve scalability.

In conclusion, tert-but yl N -3-a mino - 2 -( 4 -b romo thiophe n - 2 -y l )pro pyl carb amat e (CAS No. 2 2 815 4 - 0 - 1 ) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for drug discovery and development. As research in this area continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, further highlighting its importance in the field of pharmaceutical sciences.

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